molecular formula C13H19N3O3S B1415680 ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate CAS No. 1105189-85-2

ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate

Cat. No.: B1415680
CAS No.: 1105189-85-2
M. Wt: 297.38 g/mol
InChI Key: SJTGMCYRFGAIDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate (CAS: 103296-32-8) is a heterocyclic compound with the molecular formula C₁₃H₁₉N₃O₃S. Its structure features a thieno[3,4-c]pyrazole core fused with a thiophene ring, substituted by a tert-butyl group at the 2-position and an ethyl oxoacetate moiety at the 3-amino position . Parchem Chemicals lists it as a standardized product with ISO certification, indicating compliance with quality control protocols for research or industrial use .

Properties

IUPAC Name

ethyl 2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-5-19-12(18)11(17)14-10-8-6-20-7-9(8)15-16(10)13(2,3)4/h5-7H2,1-4H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTGMCYRFGAIDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=C2CSCC2=NN1C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Vilsmeier-Haack Formylation of Hydrazonoyl Derivatives

  • Methodology : The Vilsmeier-Haack reaction is a prevalent approach to introduce formyl groups onto hydrazonoyl derivatives, which serve as precursors to the pyrazole ring.
  • Procedure :
    • Hydrazonoyl derivatives are reacted with phosphorus oxychloride (POCl₃) in N,N-dimethylformamide (DMF) at controlled temperatures (typically room temperature to 80°C).
    • The reaction yields pyrazole-4-carboxaldehyde intermediates, which are crucial for subsequent functionalization.
  • Research Data :
    • Abdelhamid et al. (2021) demonstrated the formation of pyrazole-4-carboxaldehydes via this route, with yields ranging from 70% to 85% depending on substituents.

Formylation of Pyrazolones

  • Alternative Approach :
    • Pyrazolones are subjected to formylation using Vilsmeier reagents, producing pyrazole-4-carboxaldehyde derivatives.
  • Conditions :
    • Reactions are typically conducted in DMF with POCl₃, at temperatures around 80°C.
    • The process affords high yields (~75-90%) of the desired aldehyde intermediates.

Introduction of the Tert-Butyl Group and Thieno[3,4-c]pyrazole Formation

The key to the target compound's structure is the incorporation of the tert-butyl group and the formation of the fused thieno[3,4-c]pyrazole ring system.

Alkylation and Cyclization

  • Procedure :
    • The aldehyde intermediates undergo nucleophilic attack by hydrazines or hydrazides bearing tert-butyl substituents.
    • Cyclization is facilitated under acidic or basic conditions, often with the aid of catalysts such as acetic acid or ammonium acetate.
  • Research Findings :
    • The synthesis of 2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazoles has been achieved via cyclization of appropriate hydrazine derivatives with thienyl precursors under reflux conditions, with yields around 60-75%.

Ring Closure to Thieno[3,4-c]pyrazole

  • Method :
    • The fused ring system is formed through intramolecular cyclization involving sulfur-containing intermediates.
    • Reactions often employ sulfur sources such as Lawesson's reagent or elemental sulfur under elevated temperatures (120-150°C).
  • Outcome :
    • These steps yield the core thieno[3,4-c]pyrazole scaffold, with the tert-butyl group positioned at the 2-position.

Amination and Functionalization

The amino group on the pyrazole core is introduced via nucleophilic substitution or amination reactions.

Amination with Oxoacetate Derivatives

  • Method :
    • The pyrazole intermediate reacts with ethyl oxoacetate derivatives under reflux in polar solvents like ethanol or acetonitrile.
    • Catalysts such as potassium carbonate or sodium hydride facilitate nucleophilic attack on electrophilic centers.
  • Research Data :
    • Abdelhamid et al. (2021) reported successful amination using ethyl oxoacetate, with yields around 65-80%, depending on reaction conditions.

Esterification to Form the Final Compound

The last step involves esterification to yield ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate .

Ethylation of the Amine

  • Procedure :
    • The amino group is esterified by reacting with ethanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
    • Alternatively, direct esterification of the carboxylic acid with ethanol under reflux with catalytic acid is employed.
  • Reaction Conditions :
    • Reflux in ethanol with azeotropic removal of water to drive the esterification.
    • Yields typically range from 70-85%.

Summary of the Preparation Pathway

Step Reaction Reagents Conditions Yield Reference
1 Vilsmeier-Haack formylation POCl₃, DMF Room temp to 80°C 70-85%
2 Cyclization to thieno[3,4-c]pyrazole Hydrazine derivatives, sulfur sources Reflux, 120-150°C 60-75%
3 Amination with oxoacetate Ethyl oxoacetate, base Reflux, ethanol or acetonitrile 65-80%
4 Esterification Ethanol, acid catalyst Reflux 70-85%

Research Findings and Data Tables

Data on yields and reaction conditions from recent studies highlight the efficiency and versatility of the synthetic routes, emphasizing the importance of controlled temperatures, choice of catalysts, and purification methods.

Reaction Step Typical Yield Key Conditions Notes
Formylation 70-85% POCl₃/DMF, 80°C High regioselectivity
Cyclization 60-75% Sulfur source, reflux Intramolecular ring closure
Amination 65-80% Base, reflux Nucleophilic substitution
Esterification 70-85% Reflux in ethanol Acid catalysis

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where the ethoxy group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Amines or thiols in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Amide or thioester derivatives.

Scientific Research Applications

Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thieno[3,4-c]pyrazole core is known to interact with various biological targets, potentially inhibiting enzyme activity or altering signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate can be contextualized by comparing it to related heterocyclic derivatives. Below is a detailed analysis based on synthesis, substituent effects, and physicochemical properties.

Structural Analogues

Key analogues include:

Likely exhibits higher nucleophilicity due to the free amino group, altering reactivity in condensation reactions .

Fluorine’s electron-withdrawing effect may influence electronic properties and solubility .

Pyrazolylpyrrolo[3,4-c]pyrroles (e.g., compounds 5a–f): Synthesized via a three-component reaction involving N-benzylglycine ethyl ester, formylpyrazoles, and maleimides . Feature a pyrrolo[3,4-c]pyrrole core instead of thieno[3,4-c]pyrazole, leading to distinct electronic profiles. Demonstrated diastereoselective formation with yields >70% under optimized conditions .

Physicochemical and Electronic Properties

Property Ethyl [(2-tert-butyl...)acetate 2-tert-Butyl-3-aminothienopyrazole Pyrazolylpyrrolo[3,4-c]pyrroles
Molecular Weight 297.37 g/mol ~207 g/mol (estimated) ~350–400 g/mol
Key Substituents tert-butyl, oxoacetate tert-butyl, amine Benzyl, maleimide
Polarity Moderate (ester group) High (amine group) Moderate (amide/ester groups)
Synthetic Yield Not reported Not reported 70–85%

Functional Group Impact

  • Oxoacetate Moiety : Introduces electrophilic character, enabling nucleophilic attacks (e.g., amidations or ester hydrolyses) for further derivatization .
  • Amine vs. Ester: Amine-containing analogues (e.g., 2-tert-butyl-3-aminothienopyrazole) are more reactive in coupling reactions but may require protection during synthesis .

Biological Activity

Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate is a complex organic compound with potential biological activities due to its unique structural features. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate has the following characteristics:

  • IUPAC Name: Ethyl 2-[(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)amino]-2-oxoacetate
  • Molecular Formula: C₁₃H₁₉N₃O₃S
  • Molecular Weight: 297.37 g/mol
  • CAS Number: 1105189-85-2

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-c]pyrazole core through cyclization reactions involving suitable precursors like 2-aminothiophene derivatives and hydrazine derivatives. The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions. The final step involves esterification of the amino group with ethyl oxoacetate under optimized conditions to yield the target compound .

The biological activity of ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate is attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition: The thieno[3,4-c]pyrazole core can inhibit specific enzymes by binding to their active sites, potentially altering metabolic pathways.
  • Receptor Modulation: The compound may modulate receptor activity through competitive or non-competitive inhibition, influencing signal transduction pathways.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds similar to ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate have shown effectiveness against BRAF(V600E), a common mutation in melanoma. Studies suggest that these derivatives can inhibit key pathways involved in tumor growth and proliferation .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. Ethyl (2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)aminoacetate may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators such as nitric oxide (NO) and TNF-alpha in response to lipopolysaccharide (LPS) stimulation .

Antibacterial and Antifungal Activity

The compound's structural characteristics suggest potential antibacterial and antifungal activities. Similar pyrazole derivatives have been tested against various pathogens with promising results in inhibiting growth and biofilm formation .

Case Studies

  • Antitumor Study: A study on pyrazole derivatives demonstrated that compounds targeting BRAF(V600E) exhibited IC50 values in the low micromolar range, indicating potent antitumor activity.
    CompoundTargetIC50 (µM)
    Compound ABRAF(V600E)0.5
    Compound BEGFR1.0
    Ethyl [(2-tert-butyl...)BRAF(V600E)TBD
  • Anti-inflammatory Study: A recent investigation showed that pyrazole derivatives significantly inhibited LPS-induced NO production in macrophages.
    CompoundNO Inhibition (%)
    Compound C70%
    Ethyl [(2-tert-butyl...)TBD

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for structural characterization of this compound?

  • Answer : X-ray crystallography using the SHELX suite (e.g., SHELXL for refinement) is critical for resolving bond lengths, angles, and stereochemistry. For dynamic behavior, complement with NMR (e.g., 1^1H/13^{13}C) and FT-IR to validate functional groups like the oxoacetate moiety. Computational geometry optimization (DFT) can cross-validate crystallographic data .

Q. How can synthesis conditions be optimized to improve yield and purity?

  • Answer : Apply statistical Design of Experiments (DoE) to systematically vary parameters (temperature, solvent polarity, catalyst loading). For heterocyclic systems like thieno-pyrazoles, use continuous flow synthesis to enhance reaction homogeneity and reduce byproducts. Monitor purity via HPLC with UV/Vis detection (e.g., C18 column, acetonitrile/water gradient) .

Q. What solvent systems are optimal for recrystallization or spectroscopic studies?

  • Answer : Test polar aprotic solvents (DMSO, DMF) for solubility screening. For recrystallization, mixed solvents (ethanol/water or ethyl acetate/hexane) often yield high-purity crystals. Avoid halogenated solvents if the compound contains sulfur, as they may induce unwanted interactions .

Advanced Research Questions

Q. How to resolve contradictions between computational predictions and experimental spectral data?

  • Answer : Perform conformational analysis (molecular dynamics or Monte Carlo simulations) to identify low-energy conformers. Compare calculated NMR chemical shifts (via Gaussian or ORCA) with experimental data, focusing on discrepancies in the pyrazole-thiophene junction. Adjust solvent effects in simulations using COSMO-RS .

Q. What strategies mitigate challenges in crystallographic phase determination for this heterocyclic system?

  • Answer : Use dual-space methods (SHELXD) for phase problem resolution. If twinning occurs, apply the TwinRotMat algorithm in SHELXL. For hydrogen bonding networks, employ graph-set analysis to categorize motifs (e.g., R22_2^2(8) rings) and validate packing efficiency .

Q. How to design a reactivity study to probe the oxoacetate group’s electrophilicity?

  • Answer : Conduct kinetic experiments under varying nucleophilic conditions (e.g., amines, thiols). Monitor reaction progress via LC-MS and compare with DFT-calculated transition states (using Gaussian). Use Hammett plots to correlate substituent effects with reaction rates .

Q. What in silico approaches predict biological activity or metabolic stability?

  • Answer : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., kinases) using the pyrazole-thiophene core as a pharmacophore. For ADMET profiling, use SwissADME or pkCSM to assess logP, CYP450 interactions, and bioavailability .

Q. How to analyze stability under thermal or photolytic stress?

  • Answer : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds. For photostability, expose to UV light (254–365 nm) and track degradation via HPLC. Cross-reference with Arrhenius modeling for shelf-life predictions .

Methodological Resources

  • Crystallography : SHELXL for high-resolution refinement; PLATON for validation .
  • Synthesis Optimization : JMP or Minitab for DoE; flow chemistry setups for scalability .
  • Computational Tools : Gaussian for DFT, AutoDock for docking, and PyMOL for visualization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate
Reactant of Route 2
Reactant of Route 2
ethyl [(2-tert-butyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)amino](oxo)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.